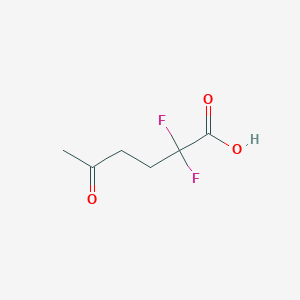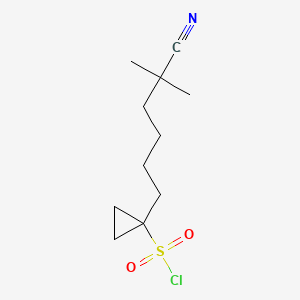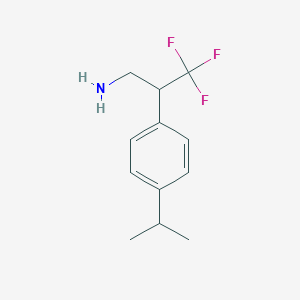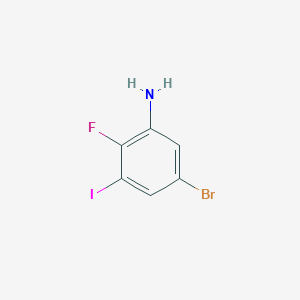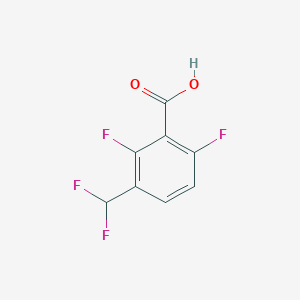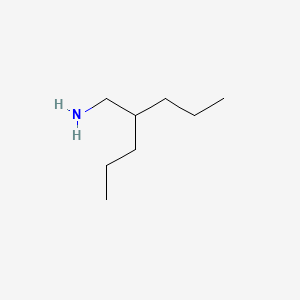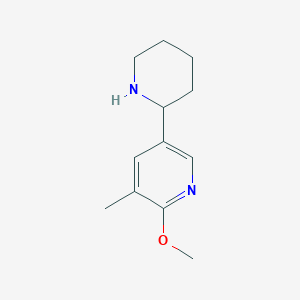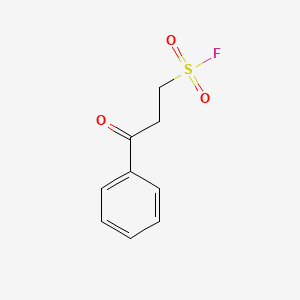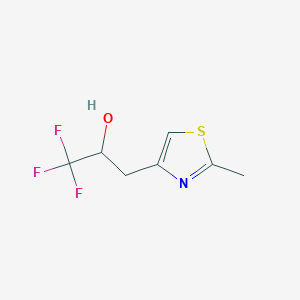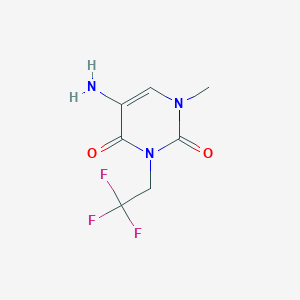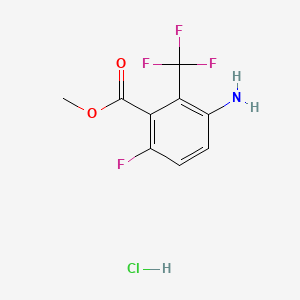
5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a piperidin-4-yloxy group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine typically involves the reaction of 5-hydroxy-2-(trifluoromethyl)pyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the trifluoromethyl group or the reduction of the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-4-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives or removal of the trifluoromethyl group.
Substitution: Formation of new compounds with different substituents replacing the piperidin-4-yloxy group.
Applications De Recherche Scientifique
5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The piperidin-4-yloxy group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-5-(piperidin-4-yloxy)pyridine
- 5-(Piperidin-4-yloxy)-2-methylpyridine
- 5-(Piperidin-4-yloxy)-2-chloropyridine
Uniqueness
5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C11H13F3N2O |
|---|---|
Poids moléculaire |
246.23 g/mol |
Nom IUPAC |
5-piperidin-4-yloxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)10-2-1-9(7-16-10)17-8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 |
Clé InChI |
PAIIFKWCIPIVHX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=CN=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


